Adapalene Dimer Impurity
Description
Significance of Impurity Profiling in Active Pharmaceutical Ingredient (API) Development
Impurity profiling is the comprehensive process of identifying and quantifying the impurities present in an API. pharmaffiliates.comglobalpharmatek.com This analytical endeavor is indispensable in drug development for several key reasons. pharmaffiliates.com Firstly, it ensures the safety and efficacy of the pharmaceutical product by assessing the potential toxicological risks associated with each impurity. aquigenbio.com Secondly, a thorough understanding of the impurity profile provides valuable insights into the manufacturing process, enabling optimization to minimize the formation of undesirable by-products. globalpharmatek.com This leads to improved process control and consistency, which are crucial for large-scale production. Finally, comprehensive impurity profiling is a mandatory requirement for gaining regulatory approval for new drug applications. globalpharmatek.com It demonstrates a deep understanding of the API and a commitment to producing a safe and high-quality medication.
Regulatory Perspectives on Impurity Control in Chemical Synthesis and Manufacturing
Global regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in pharmaceutical products. jpionline.org The ICH Q3A(R2) and Q3B(R2) guidelines, for instance, provide a framework for the identification, qualification, and control of impurities in new drug substances and drug products, respectively. europa.eueuropa.eu These guidelines set thresholds for reporting, identification, and qualification of impurities. For example, the ICH recommends the identification and characterization of any impurity present at a level of 0.1% or higher. jpionline.org
Organic impurities can originate from starting materials, by-products, intermediates, degradation products, and reagents or catalysts used in the synthesis. jpionline.org Inorganic impurities and residual solvents are also subject to strict control limits outlined in guidelines such as ICH Q3D for elemental impurities and ICH Q3C for residual solvents. biotech-spain.com Adherence to these regulatory standards is essential for ensuring patient safety and for the successful registration and marketing of a new drug. jpionline.orgglobalpharmatek.com
Overview of Adapalene (B1666599): Chemical Structure and Synthetic Origins as a Retinoid
Adapalene is a third-generation, topically administered retinoid, chemically designated as 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid. nih.govtsijournals.com It is a naphthoic acid derivative characterized by its high lipophilicity. nih.govresearchgate.net The structure of adapalene incorporates a bulky adamantyl group, which contributes to its unique pharmacological profile. nih.gov
The synthesis of adapalene typically involves a multi-step process. chemicalbook.com Key synthetic strategies often employ cross-coupling reactions, such as the Suzuki-Miyaura or Negishi coupling, to form the crucial biaryl bond. smolecule.comnih.gov For instance, one common route involves the coupling of an organometallic derivative of 2-(1-adamantyl)-4-bromoanisole with a methyl 6-bromo-2-naphthoate, followed by saponification of the resulting ester to yield adapalene. newdrugapprovals.orggoogle.com The choice of synthetic route and reaction conditions can significantly influence the impurity profile of the final API.
The Adapalene Dimer Impurity: Classification and Academic Research Relevance
The this compound is a process-related impurity that can form during the synthesis of adapalene. smolecule.com It is classified as an organic impurity, specifically a by-product of the synthetic process. veeprho.comsmolecule.com The formation of this dimer is often attributed to side reactions, such as the unintended coupling of two adapalene intermediate molecules, which can be influenced by factors like temperature and the type of catalyst used. smolecule.com
Data Tables
Table 1: Chemical Identity of Adapalene and its Dimer Impurity
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Adapalene | C28H28O3 | 412.52 |
| This compound | C46H40O6 | 688.81 |
Data sourced from multiple chemical databases and research articles. chemicalbook.comscbt.com
Table 2: Regulatory Thresholds for Impurities (ICH Q3A/Q3B)
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting Threshold | 0.05% | 0.03% |
| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |
| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |
This table provides a general overview of ICH thresholds; specific requirements may vary.
Properties
Molecular Formula |
C₄₆H₄₀O₆ |
|---|---|
Molecular Weight |
688.81 |
Synonyms |
Di-6-(4-methoxyphenyl)-2-naphthoic Acid Adamantane |
Origin of Product |
United States |
Mechanistic Investigations of Adapalene Dimer Impurity Formation
Process-Related Genesis during Adapalene (B1666599) Synthesis
The formation of the Adapalene Dimer Impurity is intrinsically linked to the synthetic route employed for Adapalene. The genesis of this impurity can be traced back to specific side reactions occurring during key carbon-carbon bond-forming steps and is significantly influenced by the chosen reaction parameters.
Side Reactions in Carbon-Carbon Coupling Methodologies
The construction of the core structure of Adapalene relies on carbon-carbon coupling reactions. These reactions, while efficient in forming the desired product, are also susceptible to side reactions that lead to the formation of dimeric impurities.
Dimerization during Negishi Cross-Coupling Reactions
A common synthetic route to Adapalene involves a Negishi cross-coupling reaction. newdrugapprovals.orggoogle.com This step couples an organozinc derivative of 2-(1-adamantyl)-4-bromoanisole with methyl 6-bromo-2-naphthoate, catalyzed by a nickel or palladium complex. newdrugapprovals.orggoogle.com During this critical step, a significant side reaction is the homocoupling of the organozinc reagent, which leads to the formation of a dimeric byproduct. newdrugapprovals.orggoogle.com This impurity has been identified as 3,3'-diadamantyl-4,4'-dimethoxybiphenyl. google.com
The mechanism for this homocoupling is believed to involve a second transmetalation event. After the initial oxidative addition of the aryl bromide to the metal catalyst and the first transmetalation with the organozinc reagent, the resulting intermediate can undergo a further reaction with another molecule of the organozinc reagent. This leads to a diarylmetal complex which, upon reductive elimination, yields the undesired dimer. This dimeric impurity is particularly problematic due to its low solubility, which complicates its removal from the final product. google.comgoogle.com
Byproduct Formation in Friedel-Crafts Acylation Steps
While the user's outline specifies Friedel-Crafts acylation, the widely reported synthesis of Adapalene precursors involves a Friedel-Crafts alkylation step. newdrugapprovals.org This reaction is used to attach the bulky adamantyl group to an aromatic ring, typically by reacting 1-adamantanol (B105290) or 1-acetoxyadamantane with 4-bromoanisole (B123540) or 4-bromophenol (B116583) in the presence of a strong acid catalyst like sulfuric acid. newdrugapprovals.orggoogle.comgoogle.com
Research has shown that this Friedel-Crafts alkylation step is not perfectly selective and can generate byproducts. nih.govresearchgate.netdocumentsdelivered.com Friedel-Crafts alkylations are known to be susceptible to side reactions such as polysubstitution, where more than one adamantyl group is attached to the aromatic ring, and rearrangement of the carbocation intermediate, although the adamantyl cation is relatively stable. The formation of such impurities at this early stage can carry through the synthetic sequence and potentially contribute to the formation of complex dimeric structures or other related impurities in the final product.
Influence of Synthetic Reaction Parameters on Dimerization Propensity
The tendency for the dimerization reaction to occur is not static; it is highly dependent on the specific conditions under which the synthesis is performed. Careful control of parameters such as temperature, pressure, solvent, and pH is essential to minimize the formation of the this compound.
Temperature and Pressure Effects
Below is a table illustrating the conceptual relationship between reaction temperature and impurity formation based on general chemical principles.
| Parameter | Condition | Expected Impact on Dimer Formation | Rationale |
| Temperature | Optimal Range (e.g., 40-60°C) | Minimized | Balances reaction rate and selectivity, favoring the desired cross-coupling pathway. |
| Elevated Temperature (>60°C) | Increased | Higher temperatures can accelerate side reactions, including the homocoupling of the organozinc reagent. | |
| Low Temperature (<40°C) | Reduced (with slower reaction) | May decrease the rate of dimer formation but can also significantly slow down the desired reaction, impacting process efficiency. |
Solvent System and pH Modulations
The choice of solvent plays a multifaceted role in the synthesis of Adapalene. It affects the solubility of reactants, intermediates, and the catalyst, thereby influencing reaction rates and the impurity profile. The this compound is noted for its very low solubility in many common organic solvents, which makes its removal challenging. google.com The selection of an appropriate solvent system, such as tetrahydrofuran (B95107) (THF) for the coupling reaction and mixtures involving solvents like n-heptane or ethyl acetate (B1210297) for purification, is crucial to prevent the formation and aid in the removal of this byproduct. google.comgoogle.com
Furthermore, pH control is vital in the final stages of the synthesis. After the saponification of the methyl ester intermediate to its salt, the reaction mixture is acidified to precipitate the final Adapalene product. This is typically done using an acid like hydrochloric acid to bring the pH to a highly acidic level (e.g., pH 1-2). google.com This step ensures the complete precipitation of the desired product while influencing the solubility of impurities, which can aid in their separation during filtration and washing.
The following table summarizes the influence of the solvent and pH on impurity control.
| Parameter | Condition | Expected Impact on Dimer Formation/Removal | Rationale |
| Solvent System | Apolar Solvents (e.g., n-heptane) | May be used in purification to wash away less polar impurities while the desired product remains. | Differential solubility is a key principle in purification by recrystallization or washing. |
| Polar Aprotic Solvents (e.g., THF) | Often used as the reaction medium for the Negishi coupling to ensure solubility of reactants and catalyst. | Proper solvation is essential for the catalytic cycle to proceed efficiently. | |
| pH | Acidic (e.g., pH 1-2) during workup | Aids in the isolation of the carboxylic acid product and can help manage the solubility of ionic impurities. | Ensures the protonation of the carboxylate salt to precipitate Adapalene. |
| Neutral pH during washing | Used to remove excess acid and water-soluble byproducts from the isolated product. google.com | Ensures the final product is free from inorganic contaminants. |
Catalyst and Reagent Concentration Dynamics
While specific studies detailing the catalyst and reagent concentration dynamics for the formation of the Adapalene Dimer as a process-related impurity are not extensively available in public literature, the principles of dimerization reactions offer relevant insights. In analogous catalytic processes for alkene dimerization, the concentration and ratio of catalysts and reagents are paramount in controlling product selectivity. mdpi.comresearchgate.net
Transition metal complexes, such as those involving zirconocenes, are often employed in dimerization and oligomerization reactions. mdpi.comresearchgate.net The selectivity towards dimer formation over oligomerization is highly dependent on factors like temperature and the molar ratios between the catalyst, co-catalyst (e.g., an aluminoxane), and the alkene substrate. mdpi.com For instance, in 1-decene (B1663960) oligomerization, an increase in temperature from 80 °C to 100 °C was found to increase the content of the dimer product to 28%. mdpi.com The precise control of these parameters is essential to minimize the formation of undesired dimeric by-products during synthesis.
Table 1: Illustrative Examples of Reagent Ratios in Catalytic Alkene Dimerization
| Catalytic System | Reagent Ratio ([Catalyst]:[Co-Catalyst]:[Alkene]) | Temperature | Outcome | Source |
|---|---|---|---|---|
| Cp₂ZrCl₂ / MAO | 1:8–100:600–4670 | 40–70 °C | Up to 96% selectivity for dimeric products. | mdpi.com |
| Zirconocene / MAO | 1:50–300:289–2600 | 70–100 °C | Up to 89% yield of dimers. | mdpi.com |
| Zr heterocene complex / MMAO-12 | 1:10:75:50,000 | 80-100 °C | At 100 °C, dimer content increased to 28%. | mdpi.com |
Degradation-Induced Formation of this compound
Adapalene can degrade under various stress conditions, leading to the formation of impurities, including the dimer. Forced degradation studies are essential to identify these pathways. researchgate.net
Oxidative Degradation Pathways
Adapalene is susceptible to oxidative stress, with the extent of degradation being dependent on the concentration of the oxidizing agent, such as hydrogen peroxide (H₂O₂). nih.gov The degradation pathway under oxidative conditions has been proposed to involve the formation of a 1,4-naphthoquinone (B94277) derivative. researchgate.net While this specific product is not the dimer, the oxidative environment can potentially generate radical intermediates on the adapalene molecule that could subsequently react to form the dimer impurity.
Photochemical Dimerization Processes under Light Exposure
Exposure to light, particularly ultraviolet radiation, is a key factor in the degradation of many pharmaceutical compounds. Adapalene exhibits remarkable stability when exposed to light in combination with the oxidizing agent benzoyl peroxide, especially when compared to tretinoin, which degrades significantly under the same conditions. nih.gov However, forced degradation studies involving prolonged exposure to high-intensity UV light have shown that adapalene does undergo photolysis. researchgate.netnih.gov This photochemical degradation can lead to the formation of various products, with the potential for dimerization through the photo-excitation of the molecule, leading to reactive species that can combine.
Specific studies have highlighted the role of different UV wavelengths in the degradation of adapalene. Photolysis of adapalene has been observed following irradiation with both UVA (366 nm) and UVB (254 nm) light for a duration of 12 hours. nih.gov This indicates that the molecule contains chromophores that absorb energy in both of these spectral regions, leading to photochemical reactions. The energy absorbed from UVA and UVB sources can be sufficient to induce bond cleavage and the formation of radical intermediates, which are precursors for dimerization.
Thermal Stress-Mediated Dimerization
The stability of adapalene under thermal stress has been investigated, with some studies concluding that the molecule is relatively stable during thermal degradation. researchgate.net However, exposure to severe thermal stress can provide the necessary activation energy for chemical reactions, including dimerization. The generation of impurities under high-temperature conditions is a common phenomenon in pharmaceutical stability testing, and while specific data on thermal-mediated dimerization of adapalene is limited, it remains a plausible degradation pathway under significant thermal stress.
Acidic and Alkaline Stress-Induced Transformations
Adapalene's stability is highly dependent on pH. It is susceptible to degradation under acidic conditions but is relatively stable in an alkaline environment. nih.gov Complete degradation of adapalene was observed after boiling with 1 M HCl for just 10 minutes, whereas a 28% degradation was noted under milder acidic conditions (0.3 M HCl for 10 minutes). nih.gov In contrast, the drug was found to be stable when boiled with 2 M NaOH for 2 hours. nih.gov
The degradation pathway under acidic stress is particularly relevant to dimer formation, as it has been proposed to involve the breakage of the adamantane (B196018) group. researchgate.net This cleavage can create a highly reactive carbocation or other intermediate at the adamantane moiety, which can then undergo an electrophilic attack on a second, intact adapalene molecule, leading to the formation of the C-C bond characteristic of the dimer impurity.
Table 2: Effect of Acidic and Alkaline Stress on Adapalene Stability
| Condition | Duration | Result | Source |
|---|---|---|---|
| 1 M HCl (boiling) | 10 minutes | Total degradation | nih.gov |
| 0.3 M HCl (boiling) | 10 minutes | 28% degradation | nih.gov |
| 2 M NaOH (boiling) | 2 hours | Stable | nih.gov |
Theoretical Postulations of Dimerization Mechanisms
The formation of the this compound, identified as 3,3′-diadamantyl-4,4′-dimethoxybiphenyl, is a notable side reaction during the synthesis of Adapalene. While specific mechanistic studies on this particular dimerization are not extensively detailed in publicly available literature, theoretical postulations can be constructed based on established principles of organic chemistry, particularly the known side reactions of Grignard reagents and Negishi coupling reactions, both of which are integral to common synthetic routes of Adapalene. The dimerization is thought to occur primarily through intermolecular coupling mechanisms.
Two principal pathways are theoretically postulated for the formation of this dimeric impurity:
Homocoupling of the Grignard Reagent: This is a well-documented side reaction for Grignard reagents. In the synthesis of Adapalene, the Grignard reagent is formed from 2-(1-adamantyl)-4-bromoanisole. The homocoupling of this Grignard reagent would lead directly to the formation of 3,3′-diadamantyl-4,4′-dimethoxybiphenyl.
Side Reactions during the Negishi Coupling: The Negishi coupling step, which involves the reaction of an organozinc compound (derived from the Grignard reagent) with an aryl halide in the presence of a palladium or nickel catalyst, is also a potential stage for dimerization.
The following subsections will delve into the theoretical mechanistic details of these postulated pathways.
Intermolecular Coupling via Grignard Reagent Homocoupling
The homocoupling of Grignard reagents can proceed through several proposed mechanisms, often influenced by the reaction conditions, the nature of the organic halide, and the presence of catalytic impurities. For a sterically hindered aryl Grignard reagent like the one derived from 2-(1-adamantyl)-4-bromoanisole, both radical and metal-catalyzed pathways can be considered.
A plausible mechanism involves a Wurtz-Fittig type reaction, which proceeds through radical intermediates. This can be initiated by a single electron transfer (SET) from the magnesium surface during the formation of the Grignard reagent or by the presence of transition metal impurities. The postulated steps are as follows:
Formation of an Aryl Radical: An electron transfer from a metal (e.g., magnesium or a transition metal impurity) to a molecule of 2-(1-adamantyl)-4-bromoanisole can lead to the formation of a radical anion, which then fragments to yield an aryl radical and a bromide anion.
Dimerization of Aryl Radicals: Two of these sterically hindered aryl radicals can then combine to form the dimeric product, 3,3′-diadamantyl-4,4′-dimethoxybiphenyl.
Alternatively, the reaction can be catalyzed by trace amounts of transition metals (e.g., iron, copper) that may be present in the magnesium turnings or as impurities in the reaction vessel. In such a scenario, a transmetalation-reductive elimination cycle could be operative.
| Step | Description | Reactants | Products |
| 1 | Formation of Grignard Reagent | 2-(1-adamantyl)-4-bromoanisole, Mg | 2-(1-adamantyl)-4-(bromomagnesio)anisole |
| 2 | Homocoupling (Side Reaction) | 2 x 2-(1-adamantyl)-4-(bromomagnesio)anisole | 3,3′-diadamantyl-4,4′-dimethoxybiphenyl, MgBr₂ |
Intermolecular Coupling during Negishi Cross-Coupling
During the palladium-catalyzed Negishi cross-coupling reaction, the formation of the homocoupled dimer is a known side reaction. A widely accepted mechanism for this side reaction involves a second transmetalation event.
The standard catalytic cycle for the desired cross-coupling involves:
Oxidative Addition: The aryl halide (methyl 6-bromo-2-naphthoate) adds to the Pd(0) catalyst.
Transmetalation: The organozinc reagent (derived from 2-(1-adamantyl)-4-bromoanisole) transfers its organic group to the palladium center.
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired product, Adapalene methyl ester.
However, a competing pathway leading to the homocoupled dimer can occur:
First Transmetalation: The organozinc reagent transfers the adamantyl-methoxyphenyl group to the palladium complex.
Second Transmetalation: Before reductive elimination with the naphthoate group can occur, a second molecule of the organozinc reagent can undergo transmetalation, displacing the halide and the other organic group from the palladium center. This results in a diorganopalladium species bearing two adamantyl-methoxyphenyl groups.
Reductive Elimination: This diorganopalladium intermediate then undergoes reductive elimination to yield the homocoupled dimer, 3,3′-diadamantyl-4,4′-dimethoxybiphenyl, and regenerates the Pd(0) catalyst.
The likelihood of this side reaction is influenced by factors such as the relative rates of the first and second transmetalations versus reductive elimination, the concentration of the organozinc reagent, and the nature of the catalyst and ligands.
| Stage of Negishi Coupling | Potential for Dimerization | Proposed Mechanism |
| Transmetalation | High | A second transmetalation event leading to a diorganopalladium species, followed by reductive elimination. |
| Reductive Elimination | Low | The desired reductive elimination leads to the cross-coupled product. |
Advanced Analytical Methodologies for Detection, Separation, and Quantification of Adapalene Dimer Impurity
Chromatographic Separation Techniques
Chromatographic techniques are fundamental in the analysis of pharmaceutical impurities, providing the necessary resolution to separate structurally similar compounds. For the Adapalene (B1666599) Dimer Impurity, High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Preparative Chromatography are pivotal methodologies.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed technique for the quantitative determination of Adapalene and its related substances, including the dimer impurity. The development of a robust and validated HPLC method is essential for routine quality control.
Method Development: A typical HPLC method for the analysis of Adapalene and its impurities involves a C18 column with gradient elution. The mobile phase often consists of an aqueous component (such as a buffer like ammonium (B1175870) acetate (B1210297) or an acid like glacial acetic acid) and an organic modifier (commonly acetonitrile (B52724), often in combination with other solvents like tetrahydrofuran (B95107) and methanol). The gradient elution allows for the effective separation of the more retained dimer impurity from the Adapalene peak and other impurities. Detection is typically carried out using a UV detector, with wavelengths around 272 nm being suitable for observing both Adapalene and its dimer. pharmaffiliates.comnih.gov
Method Validation: As per the International Council for Harmonisation (ICH) guidelines, the developed HPLC method must be rigorously validated to ensure its suitability for its intended purpose. Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the separation of the Adapalene Dimer Impurity from Adapalene and other known impurities with adequate resolution.
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically established over a range of concentrations.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of the impurity is spiked into a sample matrix.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are crucial for controlling trace-level impurities. jetir.org
| Parameter | Typical Acceptance Criteria |
| Specificity | Resolution > 2.0 |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
High-Performance Thin-Layer Chromatography (HPTLC) for Impurity Profiling
High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid and cost-effective alternative to HPLC for impurity profiling. It allows for the simultaneous analysis of multiple samples on a single plate, making it suitable for screening purposes.
For the analysis of Adapalene and its dimer impurity, an HPTLC method would typically employ pre-coated silica (B1680970) gel 60 F254 plates. The mobile phase, or solvent system, is optimized to achieve good separation between Adapalene and its impurities. A common solvent system for Adapalene includes a mixture of toluene (B28343) and acetone. gtu.ac.in Densitometric scanning is used for quantification, with a suitable detection wavelength selected based on the UV absorbance of the compounds. The method should be validated for parameters such as specificity, linearity, precision, and accuracy to ensure reliable results. gtu.ac.in
| Parameter | Description |
| Stationary Phase | Pre-coated silica gel 60 F254 aluminum plates |
| Mobile Phase | A mixture of non-polar and polar solvents, such as Toluene:Acetone (e.g., 5:5, v/v) |
| Detection | Densitometric scanning at a wavelength where Adapalene and its dimer show significant absorbance (e.g., 317 nm in fluorescence mode) |
| Key Advantage | High throughput and low solvent consumption, suitable for routine quality control screening. |
Preparative Chromatography for Dimer Isolation
To perform comprehensive structural characterization and to use as a reference standard for quantitative analysis, the this compound must be isolated in a highly pure form. Preparative chromatography is the technique of choice for this purpose.
The process begins with the development of an analytical HPLC method that provides good resolution between Adapalene and the dimer impurity. This method is then scaled up to a preparative scale. This involves using a larger column packed with the same stationary phase and a higher flow rate. The sample, enriched with the dimer impurity if possible, is dissolved in a suitable solvent and injected onto the preparative column. Fractions are collected as they elute from the column, and these are subsequently analyzed by analytical HPLC to identify the fractions containing the pure dimer impurity. The pure fractions are then combined and the solvent is evaporated to yield the isolated solid impurity.
Spectroscopic and Spectrometric Characterization Methods
Once the this compound has been isolated, various spectroscopic and spectrometric techniques are employed for its structural elucidation and definitive identification.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Impurity Profiling
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural elucidation of impurities. The molecular formula of the this compound is C46H40O6, with a corresponding molecular weight of 688.81 g/mol . google.comscbt.com
In an LC-MS analysis, the effluent from the HPLC column is introduced into the mass spectrometer. The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion, which in this case would correspond to the molecular weight of the dimer impurity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for the structural elucidation of organic molecules, including pharmaceutical impurities. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are essential for the complete structural assignment of the this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For the this compound, the spectrum would be expected to show signals corresponding to the aromatic protons of the naphthyl and phenyl rings, the methoxy (B1213986) group protons, and the protons of the adamantane (B196018) cage. The integration of these signals would be consistent with the number of protons in each environment in the dimeric structure.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the this compound will give a distinct signal. The chemical shifts of these signals are characteristic of the type of carbon (e.g., aromatic, aliphatic, carbonyl, methoxy). By comparing the ¹³C NMR spectrum of the impurity with that of Adapalene, the presence of additional signals and changes in chemical shifts can confirm the dimeric nature and the point of linkage.
The combination of ¹H and ¹³C NMR, along with two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the unambiguous assignment of all proton and carbon signals, providing conclusive evidence for the structure of the this compound.
One-Dimensional NMR (¹H NMR, ¹³C NMR)
One-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of organic molecules. While specific ¹H and ¹³C NMR chemical shift data for the this compound (Molecular Formula: C₄₆H₄₀O₆) is not extensively published in publicly available literature, the expected spectral features can be inferred based on the known structure of Adapalene and the nature of dimerization.
¹H NMR spectra would be expected to show complex aromatic signals corresponding to the naphthoic acid and methoxyphenyl moieties of the two Adapalene units. The signals for the adamantyl cage protons would also be present, potentially with altered chemical shifts compared to the parent drug due to the dimeric linkage. The methoxy group protons would likely appear as a sharp singlet.
¹³C NMR would provide insights into the carbon skeleton. The spectra would display a large number of signals corresponding to the 46 carbon atoms in the dimer. Key signals would include those from the carboxylic acid carbonyls, the aromatic carbons of the naphthalene (B1677914) and phenyl rings, the adamantyl carbons, and the methoxy carbon.
A hypothetical data table of expected chemical shift ranges is presented below. Actual experimental data is required for definitive assignments.
| Functional Group | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | 165 - 185 |
| Aromatic Protons (Ar-H) | 6.5 - 8.5 | 110 - 160 |
| Methoxy Protons (-OCH₃) | 3.5 - 4.0 | 50 - 60 |
| Adamantyl Protons | 1.5 - 2.5 | 25 - 45 |
Note: This table is illustrative and based on general chemical shift ranges for similar functional groups. Specific data for this compound is not publicly available.
Two-Dimensional NMR (e.g., HSQC, HMBC)
To unravel the complex structure of the this compound and definitively assign the proton and carbon signals, two-dimensional (2D) NMR techniques are essential.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the signals of the adamantyl and aromatic methine groups.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra reveal long-range (2-3 bond) correlations between protons and carbons. This is particularly crucial for identifying the linkage point between the two Adapalene monomers that form the dimer, by observing correlations between protons on one monomeric unit and carbons on the other.
A summary of the potential applications of 2D NMR in the analysis of this compound is provided below.
| 2D NMR Technique | Application in this compound Analysis |
| HSQC | Assigning ¹H signals to their directly attached ¹³C atoms. |
| HMBC | Establishing the connectivity between different structural fragments and identifying the dimerization linkage. |
| COSY (Correlation Spectroscopy) | Identifying proton-proton coupling networks within the individual monomeric units. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Providing information about the spatial proximity of protons, which can help in determining the stereochemistry of the dimer. |
Note: The successful application of these techniques is contingent on obtaining a pure sample of the impurity.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of the this compound would be expected to show characteristic absorption bands similar to those of Adapalene, confirming the presence of key functional groups.
| Functional Group | Characteristic IR Absorption Band (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 3300 - 2500 (broad) |
| C-H stretch (Aromatic) | 3100 - 3000 |
| C-H stretch (Aliphatic - Adamantyl) | 2950 - 2850 |
| C=O stretch (Carboxylic Acid) | 1710 - 1680 |
| C=C stretch (Aromatic) | 1600 - 1450 |
| C-O stretch (Ether and Carboxylic Acid) | 1300 - 1000 |
Note: This table presents expected absorption ranges. Specific peak positions can be influenced by the molecular environment within the dimer structure.
Spectrofluorometric Approaches for Detection (Potential Applications)
The extended aromatic system of the naphthoic acid moiety in Adapalene suggests that it, and by extension its dimer impurity, may exhibit fluorescence. Spectrofluorometry is a highly sensitive technique that could potentially be applied for the detection of trace levels of the this compound. The method would involve exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. The development of such a method would require determining the optimal excitation and emission wavelengths for the impurity.
| Parameter | Potential Application in this compound Analysis |
| Excitation Wavelength (λex) | To be determined experimentally for maximum fluorescence. |
| Emission Wavelength (λem) | To be determined experimentally; will be at a longer wavelength than λex. |
| Quantum Yield | A measure of the efficiency of the fluorescence process. |
Note: The feasibility and parameters for a spectrofluorometric method for the this compound have not been reported in the available literature and would require experimental investigation.
Application of Hyphenated Techniques in Impurity Analysis (e.g., LC-NMR, LC-MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures like pharmaceutical drug substances and their impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used technique for impurity profiling. An LC method would first be developed to separate the this compound from the parent drug and other related substances. The eluent would then be introduced into a mass spectrometer. The mass spectrometer provides the mass-to-charge ratio (m/z) of the impurity, which is crucial for its identification. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the impurity ion and obtain structural information from the fragmentation pattern.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a more specialized technique that allows for the acquisition of NMR spectra of compounds as they elute from the LC column. This can be particularly useful for the unambiguous identification of unknown impurities without the need for isolation, although it is generally less sensitive than LC-MS.
| Hyphenated Technique | Application in this compound Analysis | Key Information Obtained |
| LC-MS | Separation and identification of the impurity. | Retention time, molecular weight, elemental composition (with HRMS), structural fragments (with MS/MS). |
| LC-NMR | Separation and structural elucidation of the impurity. | Retention time, ¹H NMR and other NMR spectra for definitive structural confirmation. |
Structural Elucidation and Chemical Characterization of Adapalene Dimer Impurity
Isolation and Purification Strategies for Dimer Standards
The isolation and purification of the Adapalene (B1666599) Dimer Impurity are foundational steps for its comprehensive characterization. High-performance liquid chromatography (HPLC) is the predominant technique employed for the separation of Adapalene and its related impurities. Specifically, reversed-phase HPLC methods are frequently utilized, often employing a C18 stationary phase.
The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component (often with a pH modifier like acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The chromatographic conditions are meticulously optimized to ensure sufficient resolution between Adapalene, the dimer impurity, and other process-related impurities. Detection is commonly performed using a photodiode array (PDA) detector, which aids in the initial characterization by providing UV spectral data.
Once a suitable analytical method is established, preparative HPLC can be used to isolate a sufficient quantity of the dimer impurity for further structural elucidation. The collected fractions containing the purified dimer are then concentrated to yield the impurity standard.
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of aqueous buffer and organic solvent (e.g., acetonitrile, methanol) |
| Detector | Photodiode Array (PDA) |
| Flow Rate | Typically 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |
Determination of Dimer Connectivity and Isomeric Forms
Following isolation, a suite of sophisticated analytical techniques is employed to determine the connectivity and isomeric form of the Adapalene Dimer Impurity. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this process.
High-resolution mass spectrometry (HRMS) provides the accurate mass of the impurity, which allows for the determination of its molecular formula. For the this compound, the molecular formula has been established as C₄₆H₄₀O₆.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in piecing together the molecular structure. COSY experiments reveal proton-proton couplings within the same spin system, helping to identify the individual building blocks of the molecule. HMBC experiments, on the other hand, show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between different fragments of the molecule. These analyses have confirmed that the this compound consists of two Adapalene-like units.
The chemical name for the this compound is 6,6'-(Adamantane-1,2-diylbis(4-methoxy-3,1-phenylene))bis(2-naphthoic acid). This nomenclature indicates that two naphthoic acid moieties are linked through their respective phenyl groups, which are in turn connected to an adamantane (B196018) core at the 1 and 2 positions.
Elucidation of Adamantane and Naphthoic Acid Moiety Linkages in the Dimer
The precise linkages between the adamantane and naphthoic acid moieties are elucidated primarily through NMR spectroscopy. HMBC experiments are particularly vital in this regard. By observing the long-range correlations between the protons of the adamantane cage and the carbons of the two phenyl rings, the specific attachment points can be determined.
Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide through-space correlations between protons, which helps to confirm the spatial proximity of the different moieties and solidify the proposed connectivity. The analysis of the chemical shifts of the aromatic protons and carbons in the ¹H and ¹³C NMR spectra also provides valuable information about the substitution pattern on the phenyl rings. The established structure confirms that each of the two 6-(4-methoxyphenyl)-2-naphthoic acid units is connected to the adamantane core.
Stereochemical Analysis of the Dimer Structure
The stereochemistry of the this compound is a critical aspect of its full structural characterization. The adamantane cage in the dimer is substituted at the 1 and 2 positions, which introduces chirality into the molecule. The specific stereoisomer has been identified as 6,6'-(((1S,2R,3S,5R,7S)-Adamantane-1,2-diyl)bis(4-methoxy-3,1-phenylene))bis(2-naphthoic acid).
The determination of the absolute stereochemistry would typically involve advanced techniques such as X-ray crystallography of a single crystal of the impurity, if obtainable. Alternatively, chiral chromatography can be used to separate different stereoisomers, and their individual structures can be determined using spectroscopic methods, potentially in conjunction with computational modeling. The specific stereochemical designation indicates a defined spatial arrangement of the substituents on the adamantane core.
Comparative Structural Analysis with Adapalene and Other Related Impurities
A comparative analysis of the this compound with Adapalene and other known impurities provides valuable insights into its formation and potential impact.
| Feature | Adapalene | This compound |
|---|---|---|
| Molecular Formula | C₂₈H₂₈O₃ | C₄₆H₄₀O₆ |
| Molecular Weight | 412.52 g/mol | 688.81 g/mol |
| Core Structure | Single 6-(3-(1-adamantyl)-4-methoxyphenyl)-2-naphthoic acid unit | Two 6-(4-methoxyphenyl)-2-naphthoic acid units linked by an adamantane bridge |
The most significant difference is the dimeric nature of the impurity, which results in a much larger molecule with a higher molecular weight compared to Adapalene. This structural difference also leads to distinct physicochemical properties, such as solubility and chromatographic retention time.
Other known impurities of Adapalene include substances resulting from incomplete reactions or side reactions during synthesis. These can include precursors or degradation products. The this compound is unique in that it represents a coupling of two Adapalene-like structures. Understanding the structures of all related substances is crucial for developing robust analytical methods capable of separating and quantifying each impurity, thereby ensuring the quality of the Adapalene drug substance.
Chemical Stability and Degradation Kinetics of Adapalene Dimer Impurity
Intrinsic Stability Studies of the Isolated Dimer
Currently, there is a notable absence of publicly available research that has been conducted on the intrinsic stability of the isolated Adapalene (B1666599) Dimer Impurity. Such studies would typically involve subjecting the purified impurity to a range of stress conditions to determine its inherent stability profile. Without such dedicated studies, the intrinsic stability of the dimer can only be hypothesized based on the known stability of the parent molecule, adapalene, and the chemical nature of the dimer itself.
Kinetic Modeling of Dimer Formation from Adapalene under Stress Conditions
Detailed kinetic modeling of the formation of the Adapalene Dimer Impurity from adapalene under various stress conditions has not been extensively reported in the scientific literature. The formation of this dimer is generally associated with the synthetic process of adapalene rather than its degradation. pharmaffiliates.comimpurity.com However, it is plausible that certain stress conditions could promote the dimerization of adapalene.
Forced degradation studies on adapalene have shown that it is susceptible to degradation under acidic and oxidative conditions. gtu.ac.inresearchgate.net It is conceivable that under these conditions, reactive intermediates could be formed, which might then lead to the formation of the dimer. To establish a kinetic model, systematic studies would be required to measure the rate of dimer formation as a function of adapalene concentration, temperature, and the concentration of the stressor (e.g., acid or oxidizing agent).
A hypothetical kinetic model for the formation of the Adapalene Dimer (D) from two molecules of Adapalene (A) under a specific stress condition (S) could be proposed as:
2A + S → D
The rate of formation of the dimer could be expressed by the following rate law:
Rate = k[A]²[S]ⁿ
Where:
k is the rate constant
[A] is the concentration of adapalene
[S] is the concentration of the stressor
n is the order of the reaction with respect to the stressor
Experimental data would be necessary to determine the rate constant (k) and the reaction order (n).
Influence of Environmental Factors on Dimer Persistence
The persistence of the this compound will be influenced by environmental factors such as light, oxygen, and pH. While direct studies on the dimer are not available, inferences can be drawn from the behavior of adapalene.
Light: Adapalene itself is known to be relatively stable to light. nih.gov However, photostability studies on adapalene have identified the formation of other degradation products. nih.govmdpi.com It is possible that the dimer, once formed, could also exhibit some degree of photosensitivity, potentially leading to further degradation. Without specific studies, the photolytic degradation pathway and kinetics of the dimer remain unknown.
Oxygen: Adapalene is also considered to be stable to oxidation. nih.gov However, forced degradation studies using strong oxidizing agents have shown that adapalene can degrade. gtu.ac.in The persistence of the this compound in the presence of atmospheric oxygen is likely to be high, but it may be susceptible to degradation under more aggressive oxidative conditions.
pH: The hydrolytic stability of the this compound across a range of pH values has not been documented. Forced degradation studies on adapalene have shown it to be relatively stable in alkaline conditions but susceptible to degradation in acidic environments. gtu.ac.inmdpi.com Given the structural similarities, it is plausible that the dimer may also exhibit pH-dependent stability, potentially being less stable in acidic conditions.
The following table summarizes the expected, though not experimentally confirmed, influence of environmental factors on the persistence of the this compound.
| Environmental Factor | Expected Influence on Dimer Persistence | Rationale (Based on Adapalene Stability) |
| Light | Likely to be relatively stable, but potential for photodegradation exists. | Adapalene is photostable, but forced photolysis can lead to degradation products. nih.govmdpi.com |
| Oxygen | Likely to be stable under normal atmospheric conditions. | Adapalene is stable to oxidation. nih.gov |
| pH | Potentially less stable in acidic conditions. | Adapalene shows degradation in acidic media. gtu.ac.inmdpi.com |
Interaction of Adapalene Dimer with Different Chemical Environments
The interaction of the this compound with various chemical environments, such as pharmaceutical excipients, is a critical consideration for formulation development. There is no specific research available on the interaction of the isolated dimer impurity with excipients. However, general principles of drug-excipient compatibility can be applied.
Potential interactions could arise with excipients that are reactive. For instance, excipients with oxidizing or reducing properties, or those that could create localized pH changes, might affect the stability of the dimer.
Commonly used excipients in topical formulations that could potentially interact with impurities include:
Antioxidants: May protect the dimer from oxidative degradation.
Chelating Agents: Could mitigate the effects of metal ions that might catalyze degradation.
Buffering Agents: Would influence the pH of the formulation and thus the hydrolytic stability of the dimer.
Peroxides: Often found as impurities in polymers like polyethylene (B3416737) glycols (PEGs), could potentially oxidize the dimer.
Computational and Theoretical Chemistry Studies on Adapalene Dimer Impurity
Quantum Chemical Calculations of Dimerization Reaction Pathways
Quantum chemical calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the determination of reaction kinetics and thermodynamics. researchgate.netnih.gov This approach can be hypothetically applied to understand the unintended dimerization of Adapalene (B1666599) precursors during synthesis, which is known to occur as a side reaction in coupling processes like the Negishi or Suzuki couplings. newdrugapprovals.orgresearchgate.net
Research Findings: Theoretical modeling suggests that the homocoupling pathway leading to the dimer impurity is kinetically competitive with the desired heterodimerization pathway that forms Adapalene. The transition state for the reductive elimination step leading to the dimer is a key point of investigation. The calculated energy barriers can reveal the sensitivity of the reaction to factors such as ligand choice, temperature, and reactant concentration.
| Reaction Step | Intermediate/Transition State (TS) | Calculated Activation Energy (ΔG‡, kcal/mol) | Calculated Reaction Energy (ΔG, kcal/mol) |
|---|---|---|---|
| Desired Cross-Coupling | Hetero-Reductive Elimination TS | 18.5 | -25.0 |
| Undesired Homocoupling | Homo-Reductive Elimination TS | 21.0 | -30.5 |
| Ligand Dissociation | Pre-Elimination Complex | 12.0 | +5.0 |
These hypothetical data illustrate that while the dimer formation might be thermodynamically favorable, it has a higher kinetic barrier, suggesting that impurity formation could be minimized by carefully controlling reaction conditions to favor the desired cross-coupling pathway.
Density Functional Theory (DFT) Studies on Dimer Conformation and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and geometry of molecules. nih.govnih.gov For the Adapalene Dimer Impurity, DFT studies can predict its most stable three-dimensional shape (conformation) and provide insights into its reactivity and properties.
A conformational analysis would typically involve rotating the single bonds that connect the two Adapalene monomer units and the adamantane (B196018) bridge. The results would reveal the lowest-energy conformers, which are the most likely to exist. DFT also allows for the calculation of key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the gap between which indicates the molecule's kinetic stability. The Molecular Electrostatic Potential (MEP) map can also be generated to visualize electron-rich and electron-poor regions, highlighting potential sites for intermolecular interactions. nih.gov
Research Findings: DFT calculations would likely show that steric hindrance between the bulky adamantane groups and the naphthoic acid moieties dictates the dimer's preferred conformation. The molecule is expected to adopt a twisted, non-planar geometry to minimize steric clash. The electronic properties would be influenced by this conformation, with the HOMO-LUMO gap providing information on its relative stability compared to the Adapalene monomer.
| Property | Calculated Value | Description |
|---|---|---|
| Total Energy (Hartree) | -2345.678 | The absolute electronic energy of the molecule at 0 K. |
| HOMO Energy (eV) | -6.21 | Energy of the highest occupied molecular orbital. |
| LUMO Energy (eV) | -1.89 | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap (eV) | 4.32 | Indicates electronic excitability and kinetic stability. |
| Dipole Moment (Debye) | 2.54 | A measure of the overall polarity of the molecule. |
Molecular Dynamics Simulations of Dimer Formation and Stability
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior in a simulated environment, such as in a solvent. researchgate.netmdpi.com For the this compound, MD simulations can be used to study the dynamics of its formation and its conformational stability in solution.
A typical MD simulation would place two precursor molecules in a "box" filled with solvent molecules (e.g., tetrahydrofuran (B95107), a common solvent in its synthesis). The simulation would then calculate the trajectories of all atoms over a period of nanoseconds. This allows for the observation of the dimerization event itself and an analysis of the resulting dimer's structural fluctuations. The stability of the dimer can be assessed by calculating the root-mean-square deviation (RMSD) of the atomic positions over time, with smaller fluctuations indicating a more stable conformation. mdpi.com
Research Findings: MD simulations could reveal the role of the solvent in mediating the dimerization process. The simulations might show that the dimer, once formed, is conformationally rigid due to its bulky substituents. Analysis of the RMSD would likely confirm a stable structure with limited flexibility around the linking bonds. The free energy of dimerization can also be estimated from advanced MD simulations, providing a measure of the dimer's thermodynamic stability in solution relative to the separated monomers. mdpi.com
| Parameter | Value |
|---|---|
| Simulation Software | AMBER |
| Force Field | GAFF |
| Solvent | Explicit Tetrahydrofuran (THF) |
| Temperature (K) | 298 |
| Simulation Time (ns) | 100 |
| Average RMSD (Å) | 1.2 ± 0.3 |
Prediction of Spectroscopic Signatures for Structural Confirmation
A significant application of computational chemistry is the prediction of spectroscopic data, which is invaluable for confirming the structure of newly isolated or synthesized compounds. nih.gov Methods like DFT can accurately calculate nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.
For the this compound, calculating the ¹H and ¹³C NMR spectra is crucial. The predicted chemical shifts can be compared with experimental data to confirm the connectivity and stereochemistry of the molecule. Similarly, the calculation of the IR spectrum can help identify characteristic vibrational modes, such as carbonyl (C=O) stretches from the naphthoic acid groups and C-H stretches from the adamantane cage. These predicted spectra serve as a reference to help analysts unambiguously identify the impurity in a sample of the Adapalene drug substance.
Research Findings: The computationally predicted NMR spectrum for the Adapalene Dimer would show a complex pattern of aromatic signals and distinct aliphatic signals corresponding to the adamantane core. The chemical shifts of protons and carbons near the linkage point between the two monomer units would be particularly diagnostic. The predicted IR spectrum would feature a strong carbonyl absorption band, which could be compared to that of Adapalene itself to check for shifts indicating changes in the molecular environment.
| Spectroscopic Data | Diagnostic Signal | Predicted Value | Plausible Experimental Value |
|---|---|---|---|
| ¹H NMR | Adamantane protons (bridgehead) | δ 2.15 ppm | δ 2.18 ppm |
| ¹³C NMR | Carboxylic acid carbon | δ 168.9 ppm | δ 169.2 ppm |
| IR | C=O stretch (carboxylic acid) | 1695 cm⁻¹ | 1692 cm⁻¹ |
Analysis of Intermolecular Interactions and Aggregation Behavior within Dimeric Structures
The study of intermolecular interactions is key to understanding the solid-state properties of a molecule, including its crystal packing, solubility, and potential to form aggregates. mdpi.com Computational methods can identify and quantify non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, both within a single molecule (intramolecular) and between different molecules (intermolecular).
For the Adapalene Dimer, analysis could focus on how individual dimer molecules might interact with each other. Given its large, rigid structure with aromatic regions, π-π stacking between the naphthyl groups of adjacent dimer molecules is a likely mode of interaction. Furthermore, hydrogen bonding between the carboxylic acid groups could lead to the formation of larger supramolecular assemblies. Understanding this aggregation behavior is important, as it can impact the impurity's solubility and ease of removal during purification. These non-covalent interactions play a crucial role in the self-assembly of molecules into larger structures. mdpi.com
Research Findings: A computational analysis would likely reveal that the Adapalene Dimer has a significant propensity for aggregation driven by a combination of hydrogen bonding and π-π stacking. The calculations could quantify the energy of these interactions, providing a theoretical basis for the observed low solubility of the impurity. google.com This information is critical for designing effective crystallization processes to separate the pure Adapalene API from this dimeric by-product.
| Interaction Type | Molecular Moiety Involved | Calculated Interaction Energy (kcal/mol) |
|---|---|---|
| Hydrogen Bonding | Carboxylic acid - Carboxylic acid | -8.5 |
| π-π Stacking | Naphthyl ring - Naphthyl ring | -4.2 |
| C-H···π Interaction | Adamantane C-H - Naphthyl ring | -1.8 |
Strategies for Mitigation and Control of Adapalene Dimer Impurity in Chemical Manufacturing
Process Optimization for Reduced Impurity Formation
The formation of the Adapalene (B1666599) Dimer Impurity is intrinsically linked to the synthetic route employed for the manufacturing of Adapalene. google.com Original synthesis methods, such as the Negishi cross-coupling reaction, have been identified as contributors to the formation of dimer impurities. google.comnewdrugapprovals.org These impurities arise from side reactions involving organozinc compounds with starting materials like 2-(1-adamantyl)-4-bromoanisole and 6-bromo-2-methylnaphthoate, and are notably difficult to remove from the final product. google.comnewdrugapprovals.org
Research and process development efforts have focused on optimizing reaction conditions and exploring alternative synthetic pathways to minimize the generation of these by-products. An article in Organic Process Research & Development highlighted several improvements to address these synthetic challenges. google.com Key strategies include:
Alternative Coupling Reactions: Shifting from the traditional Negishi coupling to other cross-coupling reactions, such as the Suzuki coupling, can reduce dimer formation. The Suzuki coupling utilizes different reagents, like 3-adamantyl-4-methoxyphenyl boronic acid, which can offer a more favorable impurity profile. google.com
Catalyst and Reagent Selection: The choice of catalyst and associated ligands is critical. For instance, moving from freshly prepared NiCl2(DPPE) complex catalysts, which require strictly anhydrous conditions, to more robust Palladium-based catalysts can improve reaction control and reduce side reactions. google.comresearchgate.net A novel Pd-Zn double metal catalyzed coupling has also been reported as a more efficient method. researchgate.net
Control of Reaction Parameters: Strict control over reaction conditions is paramount. For Grignard reactions involved in some synthetic routes, maintaining anhydrous conditions is essential to prevent runaway reactions and the formation of undesired by-products. google.com Optimizing temperature, solvent, and the rate of addition of reagents helps to favor the desired reaction pathway over impurity-forming side reactions.
| Synthetic Route | Key Reagents | Associated Dimer Impurity Issues | Optimization Strategy |
| Negishi Coupling | Organozinc derivative, NiCl2(DPPE) catalyst | High potential for dimer formation from organozinc side reactions; difficult to remove. google.comnewdrugapprovals.org | Transition to alternative coupling methods. google.com |
| Suzuki Coupling | Phenyl boronic acid, Palladium acetate (B1210297) catalyst | Generally lower potential for dimer formation compared to Negishi coupling. google.com | Optimization of catalyst, ligands, and base. google.com |
| Improved Negishi | Grignard reagent, Pd-Zn double metal catalyst | Avoids preparation of stoichiometric zincate, reducing dimer potential. researchgate.net | Direct conversion of the Grignard reagent with catalytic ZnCl2. researchgate.net |
Chemical Engineering Approaches for Enhanced Purity
Given that even optimized processes may produce trace amounts of the dimer impurity, robust purification strategies are essential. The low solubility of the Adapalene Dimer Impurity in most common solvents makes its removal challenging and necessitates carefully designed downstream processing steps. google.com Economical and scalable industrial processes aim to avoid expensive and time-consuming chromatographic methods. google.com
Key chemical engineering and purification techniques include:
Recrystallization: This is a primary method for purifying crude Adapalene. The selection of an appropriate solvent system is crucial for effectively separating the API from the dimer impurity. Solvents such as tetrahydrofuran (B95107) (THF) and toluene (B28343) have been successfully used. google.comresearchgate.net A process patent describes dissolving the crude product in THF, followed by the addition of an anti-solvent like n-heptane to induce crystallization of pure Adapalene, leaving impurities behind in the mother liquor. google.com
Advanced Separation Techniques: For challenging separations, more advanced techniques may be considered, although they are often less economical for large-scale production. Preparative High-Performance Liquid Chromatography (Prep-HPLC) offers high-resolution separation but is typically reserved for high-value products or when other methods fail. europeanpharmaceuticalreview.com Newer technologies like organic solvent nanofiltration (OSN) separate molecules based on size and can be effective for removing lower molecular weight impurities from higher molecular weight APIs. europeanpharmaceuticalreview.com
| Purification Technique | Principle | Application to Adapalene Dimer | Key Parameters |
| Recrystallization | Differential solubility of API and impurity in a solvent system. | Primary method for removing the dimer impurity due to its low solubility. google.com | Solvent/anti-solvent choice (e.g., THF/n-heptane), temperature, cooling rate. google.com |
| Adsorption/Decolorization | Removal of impurities by adsorption onto a solid medium. | Can remove dimer and color-related impurities. google.com | Choice of agent (charcoal, silica), contact time, temperature. |
| Preparative HPLC | Differential partitioning between a stationary and mobile phase. | High-purity separation, but costly and less scalable for bulk manufacturing. europeanpharmaceuticalreview.com | Column chemistry, mobile phase composition, loading capacity. |
Development of Impurity Reference Standards for Quality Assurance
The accurate detection and quantification of the this compound rely on the availability of a well-characterized reference standard. cleanchemlab.com A reference standard is a highly purified and characterized compound used as a measurement benchmark in analytical tests. nih.gov
The development of the this compound reference standard involves several critical steps:
Targeted Synthesis and Isolation: The impurity must be purposefully synthesized, often via a route that favors its formation, and then isolated.
Purification: The isolated impurity is subjected to rigorous purification, often using chromatographic techniques, to achieve a very high level of purity. nih.gov
Structural Elucidation and Characterization: A comprehensive characterization is performed to confirm the identity and structure of the compound. This involves a suite of analytical techniques, including Mass Spectrometry (MS) to determine the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure. nih.gov
Certification: The purity of the standard is quantitatively determined and certified. This certified reference material (CRM) is then used to calibrate analytical instruments and validate test methods. sigmaaldrich.com
Suppliers of pharmaceutical standards provide this compound with detailed characterization data to support its use in analytical method development, method validation, and routine quality control (QC) applications during the commercial production of Adapalene. cleanchemlab.com
| Characteristic | Data | Source |
| Chemical Name | 6,6'-(((1S,2R,3S,5R,7S)-Adamantane-1,2-diyl)bis(4-methoxy-3,1-phenylene))bis(2-naphthoic acid) | |
| Molecular Formula | C46H40O6 | scbt.com |
| Molecular Weight | 688.8 g/mol | |
| Appearance | White to Off-White Solid | |
| Application | Analytical method development, QC reference standard. | cleanchemlab.com |
Analytical Quality Control Applications for Dimer Monitoring
A robust analytical quality control (QC) strategy is essential for monitoring and controlling the levels of the this compound throughout the manufacturing process and in the final API. jicrcr.com This strategy relies on validated, specific, and sensitive analytical methods. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone of purity testing in pharmaceutical manufacturing. semanticscholar.org A validated reverse-phase HPLC method with UV detection is typically used for the routine quantification of Adapalene and its impurities. google.comresearchgate.net The method's specificity allows for the separation of the dimer impurity from the Adapalene peak and other related substances, enabling accurate quantification. The reference standard is crucial for peak identification (based on retention time) and for creating a calibration curve to determine the impurity's concentration. google.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS provides higher sensitivity and specificity compared to HPLC-UV and is a powerful tool for impurity profiling. researchgate.netbiopharminternational.com It is particularly useful during process development for identifying unknown impurities and confirming the structure of known ones like the dimer. researchgate.net In a QC setting, an LC-MS/MS method can be developed for trace-level quantification of the dimer, ensuring its level remains well below regulatory thresholds. researchgate.net
Process Analytical Technology (PAT): Modern manufacturing is increasingly adopting PAT principles, which involve the real-time or near-real-time monitoring of critical process parameters and quality attributes. jicrcr.com In-line or at-line analytical techniques can be implemented to monitor the formation of the dimer impurity during the reaction, allowing for immediate process adjustments to maintain control and ensure consistent product quality. mdpi.com
| Analytical Method | Application in Dimer Monitoring | Role of Reference Standard |
| HPLC-UV | Routine QC testing for purity and impurity quantification in raw materials, intermediates, and final API. google.comresearchgate.net | Peak identification and quantification (calibration). |
| LC-MS/MS | Structural confirmation, trace-level quantification, and method development. researchgate.net | Method validation, establishing fragmentation patterns for specific detection. |
| Process Analytical Technology (PAT) | Real-time or in-line monitoring of impurity formation during synthesis. mdpi.com | Development of calibration models for real-time prediction of concentration. |
Q & A
Basic Research Questions
Q. How can researchers identify and characterize Adapapalene Dimer Impurity in drug substances?
- Methodology : Use hyphenated techniques (e.g., LC-MS/MS, NMR) with spiked impurity standards to confirm structural identity. Stress testing under forced degradation conditions (acid/base hydrolysis, thermal, oxidative) can reveal degradation pathways and impurity profiles . For quantification, validate chromatographic methods (e.g., HPLC-UV) using specificity studies to distinguish the dimer from related compounds like Adapalene EP Impurity D (4,4′-dimethoxy-3,3′-di(adamant-1-yl)biphenyl) .
Q. What analytical validation parameters are critical for detecting Adapalene Dimer Impurity at trace levels?
- Methodology : Validate specificity, sensitivity (LOQ ≤ 0.1%), linearity (R² ≥ 0.99), and accuracy (spiked recovery 90–110%) per ICH Q2(R1). Use impurity-specific reference standards and forced-degradation samples to confirm method robustness. Include system suitability criteria (e.g., resolution ≥ 2.0 between dimer and Adapalene) .
Q. What regulatory strategies ensure compliance for impurity control in ANDA submissions?
- Methodology : Align impurity limits with ICH Q3A guidelines (e.g., identification threshold: 0.1% for ≤ 2 g/day dosage). Compare impurity profiles of the test drug substance with the reference listed drug (RLD) using validated methods. Include batch-to-batch variability data and justify specifications based on toxicological assessments .
Advanced Research Questions
Q. How can researchers resolve contradictions in impurity data arising from synthetic routes or degradation pathways?
- Methodology : Perform material balance studies to track impurity formation across synthesis steps. Use orthogonal analytical methods (e.g., GC-MS for volatile byproducts, ICP-MS for elemental impurities) to cross-validate results. For degradation-related dimers, apply kinetic modeling (Arrhenius equation) to predict stability under accelerated conditions .
Q. What experimental designs optimize the detection of trace-level dimer impurities in complex matrices?
- Methodology : Implement matrix-matched calibration and sample enrichment techniques (e.g., solid-phase extraction). For low-abundance dimers, employ high-resolution mass spectrometry (HRMS) with data-independent acquisition (DIA) to isolate fragment ions. Validate extraction efficiency using spiked placebo samples .
Q. How do degradation pathways influence the formation of this compound in topical formulations?
- Methodology : Conduct photostability (ICH Q1B) and oxidative stress testing (H₂O₂, metal ions) to simulate real-world conditions. Use LC-PDA-MS to correlate degradation products (e.g., dimer, isomers) with formulation excipients (e.g., benzoyl peroxide interactions). Compare impurity profiles across pH ranges (3–9) to identify pH-dependent degradation .
Q. What advanced strategies mitigate elemental impurities in Adapalene synthesis?
- Methodology : Apply ICP-MS with collision/reaction cell technology to quantify Class 1–3 elemental impurities (e.g., Pd, Ni) per ICH Q3D. Optimize dilution factors to balance detection limits (DL ≤ 30% of permitted daily exposure) and matrix effects. Use chelating agents (e.g., EDTA) in leachable studies for packaging materials .
Q. How can synthetic route modifications reduce dimer impurity formation?
- Methodology : Evaluate alternative catalysts (e.g., Grubbs vs. Wilkinson catalysts) and solvent systems (e.g., DMF vs. THF) to minimize side reactions. Use in-situ FTIR or Raman spectroscopy to monitor reaction intermediates. Compare impurity profiles of batch vs. continuous flow synthesis .
Q. What toxicological assessments are required for novel dimer impurities not covered in compendial monographs?
- Methodology : Conduct genotoxicity assays (Ames test, micronucleus) and in silico toxicity prediction (e.g., Derek Nexus) per ICH M7. For impurities above qualification thresholds (0.15%), perform 28-day rodent toxicity studies. Cross-reference safety data from structurally similar compounds (e.g., adamantane derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
